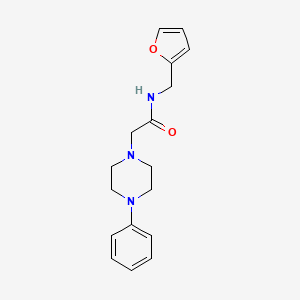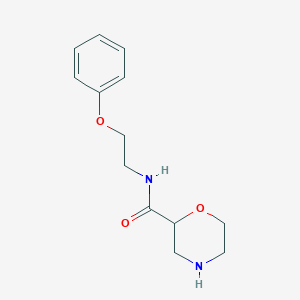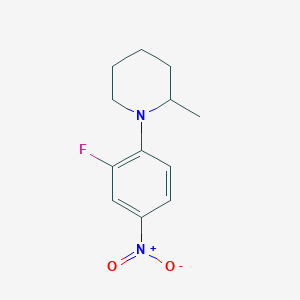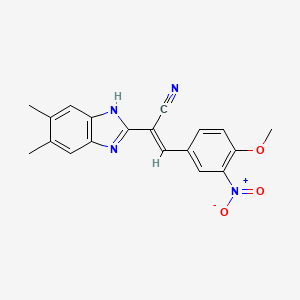
N-(2-FURYLMETHYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FURYLMETHYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furylmethyl group attached to an acetamide backbone, with a phenylpiperazino moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the furylmethyl intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylpiperazino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl aldehyde, while reduction could produce phenylpiperazine derivatives.
Scientific Research Applications
N-(2-FURYLMETHYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-FURYLMETHYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The phenylpiperazino moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURYLMETHYL)-2-(4-METHYLPIPERAZINO)ACETAMIDE
- N-(2-FURYLMETHYL)-2-(4-ETHYLPIPERAZINO)ACETAMIDE
- N-(2-FURYLMETHYL)-2-(4-BENZYLPIPERAZINO)ACETAMIDE
Uniqueness
N-(2-FURYLMETHYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE stands out due to its unique combination of the furylmethyl and phenylpiperazino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(18-13-16-7-4-12-22-16)14-19-8-10-20(11-9-19)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKOBMRVXOPOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-chloropyridin-3-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5268079.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5268082.png)
![N~2~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5268090.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2,6-dimethoxypyrimidine-4-carboxamide](/img/structure/B5268106.png)
![2-(3,4-dichlorophenyl)-4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5268113.png)
![(4aS*,8aR*)-6-(2-furoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5268115.png)

![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(piperidin-4-ylcarbonyl)piperidine](/img/structure/B5268125.png)
![1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE](/img/structure/B5268137.png)

![5-tert-butyl-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5268167.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide](/img/structure/B5268171.png)
![N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5268183.png)
